molecular formula C15H11N3O4S B2430166 N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 301858-92-4

N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No. B2430166
CAS RN: 301858-92-4
M. Wt: 329.33
InChI Key: PYIXUZKYHPHSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide, also known as MNBA, is a compound that has gained attention in the scientific community due to its potential applications in biomedical research. MNBA is a small molecule that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development and therapeutic interventions.

Scientific Research Applications

Antibacterial Activity

The synthesis of N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been explored as a potential antibacterial agent . Researchers have investigated its efficacy against both Gram-positive and Gram-negative bacteria. The compound’s structure and substituent effects contribute to its profound antimicrobial activity. Further studies may reveal its mechanism of action and potential clinical applications.

Quinazoline Derivatives

The compound belongs to the quinazoline-4(3H)-one ring system, which has versatile pharmacodynamic properties. Quinazoline derivatives exhibit a broad spectrum of pharmaceutical activities, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory effects . Specifically, the quinazoline nucleus serves as a scaffold for antitumor drugs, acting as inhibitors of tyrosine kinase receptors (TKR). Overexpression of these receptors occurs in various cancers, making quinazoline derivatives promising candidates for cancer therapy.

Anticancer Potential

Some quinazoline derivatives, including N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide , exhibit remarkable anticancer activity. Trimetrexate (TMQ) and piritrexim (PTX) are potent lipophilic dihydrofolate reductase (DHFR) inhibitors derived from quinazoline derivatives. These compounds have therapeutic potential in early and advanced solid tumors, metastatic bone disease, and leukemia . Their role in inhibiting tyrosine kinase receptors contributes to their anticancer effects.

Tyrosine Kinase Receptor Inhibition

As mentioned earlier, the quinazoline nucleus is associated with tyrosine kinase receptor inhibition. These receptors play a crucial role in cancer progression, and their overexpression is observed in breast, ovarian, colon, and prostate cancers. By targeting these receptors, compounds like N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide may offer therapeutic benefits in cancer treatment .

Potential Anti-Invasive Agents

Quinazoline derivatives, including our compound of interest, have shown promise as anti-invasive agents. They may inhibit tumor invasion and metastasis, making them valuable in managing advanced solid tumors and metastatic bone disease .

DHFR Inhibitors

The compound’s structural features suggest potential as a dihydrofolate reductase (DHFR) inhibitor. DHFR is essential for DNA synthesis, and inhibiting it disrupts cancer cell proliferation. While further studies are needed, N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide could contribute to the development of novel DHFR-targeted therapies .

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c1-22-11-6-3-7-12-13(11)16-15(23-12)17-14(19)9-4-2-5-10(8-9)18(20)21/h2-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIXUZKYHPHSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

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